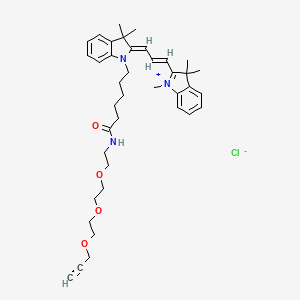
Cy3-PEG3-Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3-PEG3-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in various scientific research fields due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-Alkyne typically involves the following steps:
Synthesis of Cyanine 3 (Cy3): The initial step involves the synthesis of Cyanine 3, which is a highly fluorescent dye.
Introduction of PEG Units: The next step involves the attachment of three PEG units to the Cy3 molecule.
Attachment of Alkyne Group: Finally, an alkyne group is introduced to the PEGylated Cy3 molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
Cy3-PEG3-Alkyne primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3, making it useful for various imaging applications .
Aplicaciones Científicas De Investigación
Cy3-PEG3-Alkyne has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of Cy3-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The fluorescent properties of Cy3 allow for the visualization and tracking of the conjugated molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cy5-PEG3-Alkyne: Similar to Cy3-PEG3-Alkyne, this compound contains Cyanine 5 (Cy5) instead of Cy3.
α-GalNAc-PEG3-Alkyne: This compound contains an α-GalNAc moiety instead of Cy3.
Uniqueness
This compound is unique due to its combination of high fluorescence efficiency, biocompatibility, and ability to undergo CuAAC reactions. The presence of PEG units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .
Propiedades
Fórmula molecular |
C39H52ClN3O4 |
|---|---|
Peso molecular |
662.3 g/mol |
Nombre IUPAC |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H |
Clave InChI |
HQPRBDLAILMFAQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)

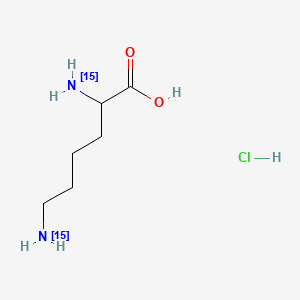
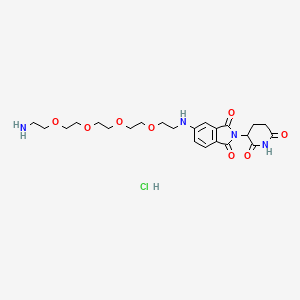
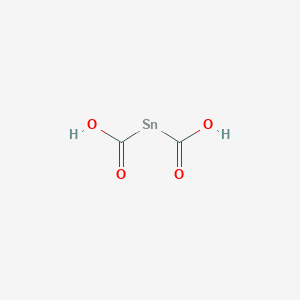
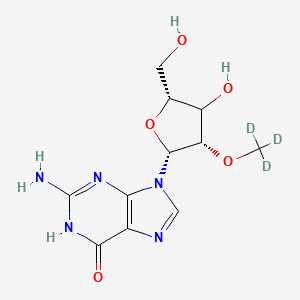
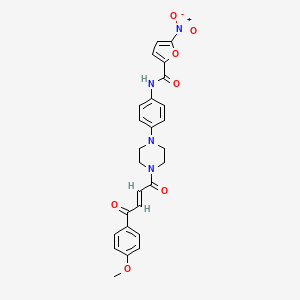
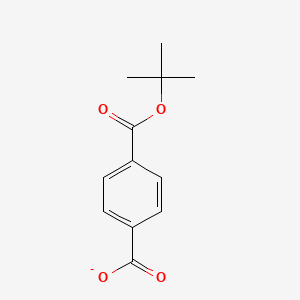
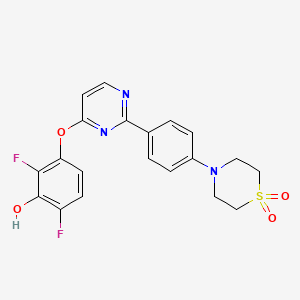
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
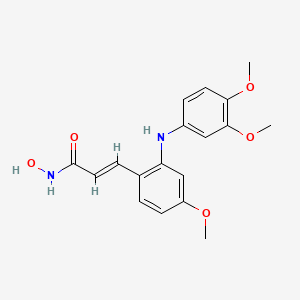
![Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate](/img/structure/B12365643.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
